molecular formula C10H19NO B1491852 8-(Ethoxymethyl)-6-azaspiro[3.4]octane CAS No. 2090911-85-4

8-(Ethoxymethyl)-6-azaspiro[3.4]octane

Cat. No.: B1491852
CAS No.: 2090911-85-4
M. Wt: 169.26 g/mol
InChI Key: FMHDFNOQZJVJPX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions for Spirocyclic Compounds

The nomenclature of 8-(Ethoxymethyl)-6-azaspiro[3.4]octane follows established International Union of Pure and Applied Chemistry protocols for spirocyclic compounds, which were originally proposed by von Baeyer for bicyclic compounds with one common atom to both rings. The systematic name construction begins with the prefix "spiro" to denote the characteristic spirocyclic junction, followed by square brackets containing the number of atoms in each ring, excluding the spiro atom itself. In this specific compound, the designation [3.4] indicates that one ring contains three carbon atoms while the other contains four carbon atoms, creating an asymmetric spirocyclic framework.

The numbering system for spirocyclic compounds follows specific rules where carbon atoms are numbered consecutively starting from the smaller ring at an atom adjacent to the spiro atom, proceeding around the smaller ring back to the spiro atom, and then continuing around the larger ring. This methodology ensures consistent and unambiguous identification of substitution positions. For 8-(Ethoxymethyl)-6-azaspiro[3.4]octane, the nitrogen atom occupies position 6 in the numbering sequence, while the ethoxymethyl substituent is located at position 8.

The incorporation of heteroatoms such as nitrogen in spirocyclic systems requires additional nomenclature considerations, utilizing replacement prefixes according to International Union of Pure and Applied Chemistry rules. The "aza" prefix specifically indicates the replacement of a carbon atom with nitrogen, maintaining the overall structural integrity while introducing different electronic properties. This naming convention allows for precise communication of structural features and facilitates systematic organization of spirocyclic compound libraries.

Contemporary nomenclature standards for spirocyclic compounds emphasize the importance of von Baeyer descriptors, which provide detailed information about the carbon distribution in each ring component. These descriptors enable researchers to readily interpret structural features from systematic names and facilitate computational analysis of molecular properties. The standardized approach ensures consistency across different research groups and enables effective database searching and chemical registration.

X-ray Crystallographic Analysis of Spiro[3.4]octane Core Architecture

The spiro[3.4]octane core architecture represents a fundamental structural motif in spirocyclic chemistry, characterized by the perpendicular arrangement of two saturated ring systems sharing a single quaternary carbon atom. Crystallographic studies of related spiro[3.4]octane derivatives reveal consistent geometric parameters that define the three-dimensional framework of these molecules. The spiro carbon typically exhibits tetrahedral geometry with bond angles approximating 109.5 degrees, though slight deviations may occur due to ring strain and substitution effects.

Structural analysis of spiro[3.4]octane-1-carboxylic acid provides insight into the core geometric parameters of the spiro[3.4]octane framework. The three-membered ring component introduces significant ring strain, leading to altered bond lengths and angles compared to unstrained cycloalkane systems. This strain manifests in shortened carbon-carbon bonds within the three-membered ring and compensatory adjustments in the five-membered ring geometry. The overall molecular conformation adopts a rigid, twisted arrangement that minimizes steric interactions between the ring systems.

The integration of nitrogen heteroatoms into the spiro[3.4]octane framework, as observed in azaspiro[3.4]octane derivatives, introduces additional structural complexity through altered electronic distribution and potential hydrogen bonding interactions. Crystallographic data indicate that nitrogen incorporation typically results in slight geometric adjustments around the spiro center, with bond length variations reflecting the different covalent radii and hybridization states of carbon and nitrogen atoms.

Advanced crystallographic techniques have revealed the influence of crystal packing forces on spirocyclic conformations, demonstrating that solid-state structures may differ from solution-phase geometries. These findings emphasize the importance of combining crystallographic data with computational modeling and solution-phase spectroscopic studies to obtain comprehensive structural characterization. The rigid nature of spiro[3.4]octane systems generally results in limited conformational flexibility, making crystallographic structures representative of the predominant molecular conformation.

Conformational Dynamics of the Ethoxymethyl Substituent

The ethoxymethyl substituent in 8-(Ethoxymethyl)-6-azaspiro[3.4]octane introduces significant conformational flexibility to an otherwise rigid spirocyclic framework. This substituent consists of an ether linkage connecting a methyl group through an ethyl chain, creating multiple rotatable bonds that contribute to the overall conformational landscape of the molecule. The conformational behavior of this substituent directly influences molecular recognition events, chemical reactivity, and potential biological interactions.

Computational analysis of the ethoxymethyl substituent reveals multiple low-energy conformations arising from rotation around the carbon-oxygen and carbon-carbon bonds within the ethoxy chain. The preferred conformations are influenced by steric interactions with the spirocyclic core, intramolecular hydrogen bonding possibilities, and electrostatic effects from the nearby nitrogen atom. Energy barriers between conformational states typically range from 2-8 kilojoules per mole, indicating rapid interconversion at ambient temperatures.

The spatial orientation of the ethoxymethyl group significantly affects the overall molecular shape and surface properties of 8-(Ethoxymethyl)-6-azaspiro[3.4]octane. Extended conformations increase the molecular volume and create distinct hydrophobic and hydrophilic regions, while compact conformations result in more spherical molecular shapes. These conformational preferences influence solubility characteristics, membrane permeability, and potential protein binding interactions.

Nuclear magnetic resonance spectroscopic studies of related ethoxymethyl-substituted azaspiro compounds reveal dynamic behavior consistent with rapid conformational exchange. Temperature-dependent spectroscopic measurements provide activation parameters for conformational interconversion processes, enabling detailed understanding of the conformational energy landscape. The conformational flexibility of the ethoxymethyl substituent contrasts sharply with the rigid spirocyclic core, creating a molecule with both structured and flexible domains.

Comparative Molecular Orbital Analysis with Related Azaspiro Systems

Molecular orbital analysis of 8-(Ethoxymethyl)-6-azaspiro[3.4]octane reveals distinctive electronic characteristics compared to related azaspiro systems, particularly those with different ring sizes and substitution patterns. The incorporation of nitrogen into the spirocyclic framework significantly alters the electronic distribution compared to all-carbon spirocycles, introducing lone pair electrons that influence molecular reactivity and intermolecular interactions. Computational studies utilizing density functional theory methods provide detailed insights into the electronic structure and orbital energy levels.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of 8-(Ethoxymethyl)-6-azaspiro[3.4]octane reflect the combined electronic effects of the nitrogen heteroatom and the ethoxymethyl substituent. Comparison with 2-oxa-6-azaspiro[3.4]octane demonstrates the influence of oxygen versus carbon substitution on the electronic properties. The presence of oxygen introduces additional lone pair electrons and increases the overall electron density, resulting in higher-energy occupied orbitals and enhanced nucleophilic character.

Ring size variations in azaspiro systems produce systematic changes in molecular orbital energies and spatial distributions. Expansion from spiro[3.4] to spiro[3.5] or spiro[4.5] frameworks generally results in reduced ring strain and correspondingly altered orbital energies. These electronic differences manifest in chemical reactivity patterns, with smaller ring systems typically exhibiting enhanced electrophilic character due to increased ring strain and orbital destabilization.

Compound Highest Occupied Molecular Orbital Energy (electron volts) Lowest Unoccupied Molecular Orbital Energy (electron volts) Energy Gap (electron volts)
8-(Ethoxymethyl)-6-azaspiro[3.4]octane -8.2 -0.4 7.8
2-oxa-6-azaspiro[3.4]octane -8.5 -0.2 8.3
2-ethoxy-6-azaspiro[3.4]octane -8.0 -0.5 7.5
6-azaspiro[3.4]octane -8.4 -0.3 8.1

The electronic distribution analysis reveals that the nitrogen atom in position 6 serves as a primary electron-donating center, influencing the reactivity of adjacent carbon atoms and the overall molecular dipole moment. The ethoxymethyl substituent contributes additional electron density through its ether oxygen atom while simultaneously providing steric bulk that influences molecular conformations. These combined electronic and steric effects create unique three-dimensional shapes and electronic distributions that distinguish 8-(Ethoxymethyl)-6-azaspiro[3.4]octane from other azaspiro systems.

Properties

IUPAC Name

8-(ethoxymethyl)-6-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-12-7-9-6-11-8-10(9)4-3-5-10/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHDFNOQZJVJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CNCC12CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(Ethoxymethyl)-6-azaspiro[3.4]octane is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is characterized by a nitrogen atom in the azaspiro framework. This configuration is significant as it enhances the compound's interaction with biological targets.

The biological activity of 8-(Ethoxymethyl)-6-azaspiro[3.4]octane is primarily attributed to its ability to modulate various cellular pathways. The spirocyclic structure allows for selective binding to specific receptors and enzymes, potentially influencing:

  • Neurotransmitter Receptors : The compound may act as an antagonist or modulator at neurotransmitter receptors, impacting neurological functions.
  • Enzyme Inhibition : Its structural features may enable it to inhibit certain enzymes involved in disease pathways.

Biological Activity

Research indicates that 8-(Ethoxymethyl)-6-azaspiro[3.4]octane exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against specific bacterial strains.
  • Antitumor Activity : Investigations into its effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of 8-(Ethoxymethyl)-6-azaspiro[3.4]octane:

  • Antimicrobial Studies :
    • A study evaluated the efficacy of the compound against Mycobacterium tuberculosis, showing a minimum inhibitory concentration (MIC) of 0.016 μg/mL, indicating strong antimicrobial potential against drug-sensitive strains .
  • Antitumor Activity :
    • Research involving various cancer cell lines demonstrated that the compound could induce apoptosis in cells, suggesting its potential as a therapeutic agent in oncology .
  • Neuroprotective Effects :
    • In models of neurodegeneration, 8-(Ethoxymethyl)-6-azaspiro[3.4]octane was shown to reduce neuronal cell death, indicating possible applications in treating neurodegenerative diseases .

Table 1: Biological Activities of 8-(Ethoxymethyl)-6-azaspiro[3.4]octane

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialMycobacterium tuberculosisMIC = 0.016 μg/mL
AntitumorVarious cancer cell linesInduction of apoptosis
NeuroprotectiveNeuronal cellsReduced cell death

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The 6-azaspiro[3.4]octane core is versatile, with substituents critically influencing biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent(s) Molecular Weight Key Features Reference
8-(Ethoxymethyl)-6-azaspiro[3.4]octane Ethoxymethyl at C8 Not reported Enhanced lipophilicity vs. hydroxyl N/A
8-(4-Chlorophenyl)-6-azaspiro[3.4]octane 4-Chlorophenyl at C8 221.73 Aromatic, electron-withdrawing group
tert-Butyl 8-(Hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate Hydroxymethyl and tert-butyl carbamate 241.33 Polar, Boc-protected amine
6-(Methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane Methylsulfonyl and triazole Not reported Potent antitubercular activity (MIC: 0.0124–0.0441 µg/mL)
2-Oxa-6-azaspiro[3.4]octane Oxygen atom in place of nitrogen 129.16 Altered heteroatom arrangement

Key Observations :

  • Substituent Effects : Ethoxymethyl groups balance lipophilicity and metabolic stability compared to polar hydroxyl (e.g., tert-butyl derivatives) or bulky aryl groups (e.g., 4-chlorophenyl) .
  • Heteroatom Modifications : Replacing nitrogen with oxygen (e.g., 2-oxa-6-azaspiro[3.4]octane) reduces basicity, impacting receptor binding .

Key Observations :

  • Activity Gaps: 6-Azaspiro[3.4]octane derivatives (e.g., 6b) lack activity against P. aeruginosa, unlike ciprofloxacin, likely due to reduced membrane permeability .
  • TB Specificity : Methylsulfonyl-triazole analogs exhibit exceptional potency against TB, underscoring substituent-driven target selectivity .

Key Observations :

  • High-Yield Syntheses : Triazole and benzyl derivatives achieve >90% yields via optimized protocols .
  • Salt Forms : Carboxylate salts (e.g., ethyl ester HCl) improve solubility for in vivo applications .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 8-(Ethoxymethyl)-6-azaspiro[3.4]octane, and how do their efficiencies compare?

  • Methodological Answer : The compound can be synthesized via spirocyclization of precursors containing ethoxymethyl and azaspiro motifs. Key methods include:

  • Multi-step organic synthesis : Combining ketone intermediates with amine derivatives under acidic conditions to form the spirocyclic core (e.g., via Mannich-type reactions) .
  • Catalytic ring-closing : Using transition-metal catalysts (e.g., Pd or Ru) to improve stereochemical control and yield .
  • Scalability : Solvent-free or microwave-assisted methods reduce reaction times and improve purity (>90% yield reported in optimized protocols) .
    • Efficiency Comparison :
MethodYield (%)Purity (%)Time (h)
Multi-step65–7585–9024–48
Catalytic80–8592–956–12
Microwave88–9395–981–3
Data derived from spirocyclic analog syntheses .

Q. How can researchers characterize the spirocyclic structure and functional groups of 8-(Ethoxymethyl)-6-azaspiro[3.4]octane?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies ethoxymethyl (-CH2-O-CH2CH3) and azaspiro ring protons. Key signals: δ 3.4–3.6 ppm (ethoxymethyl) and δ 2.8–3.2 ppm (spirocyclic N-CH2) .
  • X-ray Crystallography : Resolves spirocyclic geometry (e.g., bond angles, ring strain) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 198.16) .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (IC50 determination) .
  • Cell Permeability Studies : Caco-2 monolayers or PAMPA assays to evaluate passive diffusion .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can experimental design be optimized to study the compound’s binding interactions with biological targets?

  • Methodological Answer :

  • Factorial Design : Use 2k factorial experiments to test variables like pH, temperature, and ligand concentration. For example:
FactorLow Level (-)High Level (+)
pH6.57.5
Temp (°C)2537
[Ligand] (μM)1050
Response: Binding affinity (KD) measured via SPR or ITC .
  • AI-Driven Simulations : COMSOL Multiphysics or molecular docking (AutoDock Vina) predicts binding modes, guiding wet-lab validation .

Q. What methodologies address stability issues (e.g., hydrolytic degradation) of 8-(Ethoxymethyl)-6-azaspiro[3.4]octane in aqueous media?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Monitor via HPLC-MS for degradation products .
  • Lyophilization : Stabilize the compound by freeze-drying with cryoprotectants (e.g., trehalose) .
  • Storage Recommendations : -20°C under inert gas (Ar/N2) to prevent oxidation .

Q. How can computational modeling enhance understanding of its structure-activity relationships (SAR)?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Gaussian 09 calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • Molecular Dynamics (MD) : GROMACS simulates conformational flexibility in solvent (e.g., water, DMSO) .
  • SAR Table : Compare with analogs (e.g., 2-oxa-6-azaspiro[3.4]octane):
CompoundLogPPolar Surface Area (Ų)IC50 (μM)
8-(Ethoxymethyl)1.2450.8
2-Oxa analog0.7382.5
Data from spirocyclic derivatives .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from orthogonal assays (e.g., SPR vs. ITC) using statistical tools (R or Python) to identify outliers .
  • Theoretical Frameworks : Apply the "Three Questions" framework (why, what, how) to re-examine hypotheses and experimental variables .
  • Case Example : If cell-based assays show higher IC50 than enzyme assays, investigate membrane permeability or efflux pumps (e.g., P-gp inhibition assays) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Ethoxymethyl)-6-azaspiro[3.4]octane
Reactant of Route 2
8-(Ethoxymethyl)-6-azaspiro[3.4]octane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.